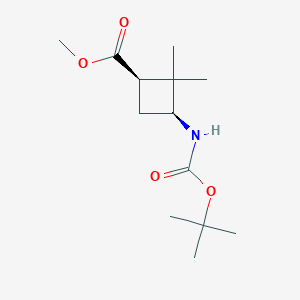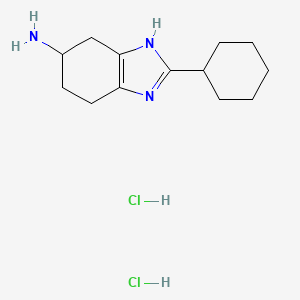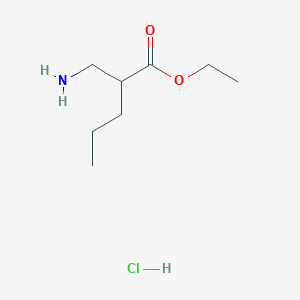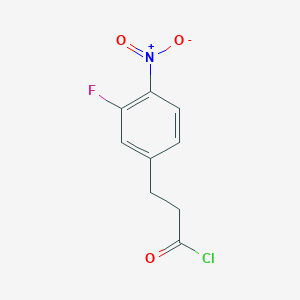
5-(Chlorosulfonyl)-2-methylbenzoyl chloride
Overview
Description
5-(Chlorosulfonyl)-2-methylbenzoyl chloride: is an organic compound with the molecular formula C8H6Cl2O3S. This compound is characterized by the presence of a chlorosulfonyl group (-SO2Cl) and a benzoyl chloride group (-COCl) attached to a methyl-substituted benzene ring. It is a versatile reagent used in various chemical syntheses, particularly in the preparation of sulfonamides and other sulfur-containing compounds.
Mechanism of Action
Chlorosulfonyl Compounds
Chlorosulfonyl compounds, such as chlorosulfonyl isocyanate, are used in the synthesis of various organic compounds . They can undergo a variety of reactions, including addition, substitution, and condensation reactions . The chlorosulfonyl group in these compounds can act as an electrophile, reacting with nucleophiles in other molecules .
Mode of Action
The mode of action of chlorosulfonyl compounds generally involves the chlorosulfonyl group acting as an electrophile. This group can react with nucleophiles in other molecules, leading to the formation of new compounds . For example, in the chlorosulfonation of benzene, the chlorosulfonyl group reacts with the aromatic ring of benzene to produce a sulfonyl chloride .
Biochemical Pathways
The specific biochemical pathways affected by chlorosulfonyl compounds would depend on the specific compound and its targets. These compounds can potentially interfere with various biochemical processes due to their reactivity .
Result of Action
The result of the action of chlorosulfonyl compounds can vary widely, depending on the specific compound and its targets. These compounds can lead to the formation of new compounds through their reactions with other molecules .
Action Environment
The action of chlorosulfonyl compounds can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, the reaction of chlorosulfonyl compounds can be affected by the temperature, with different products being formed at different temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chlorosulfonyl)-2-methylbenzoyl chloride typically involves the chlorosulfonation of 2-methylbenzoic acid or its derivatives. One common method is the reaction of 2-methylbenzoic acid with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds as follows:
C8H8O2+ClSO3H→C8H6Cl2O3S+H2O
The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, resulting in higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(Chlorosulfonyl)-2-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonates, and sulfonothioates, respectively.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-sulfonyl-2-methylbenzoic acid and hydrochloric acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Amines: For the formation of sulfonamides, reactions are typically carried out in the presence of a base such as triethylamine (Et3N) to neutralize the hydrochloric acid byproduct.
Alcohols and Thiols: These reactions often require the use of a catalyst or an activating agent to facilitate the substitution process.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Chemistry: 5-(Chlorosulfonyl)-2-methylbenzoyl chloride is used as a key intermediate in the synthesis of various sulfur-containing compounds. It is particularly valuable in the preparation of sulfonamides, which are important in medicinal chemistry for their antibacterial properties.
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl groups. This modification can alter the biological activity and stability of the biomolecules, making it useful in drug development and protein engineering.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals, including dyes, pigments, and agrochemicals. Its reactivity and versatility make it a valuable reagent in various manufacturing processes.
Comparison with Similar Compounds
Chlorosulfonyl isocyanate (CSI): Another compound with a chlorosulfonyl group, used in the synthesis of β-lactams and other nitrogen-containing compounds.
Sulfuryl chloride (SO2Cl2): Used as a chlorinating and sulfonating agent in organic synthesis.
Phosphoryl chloride (POCl3): Employed in the synthesis of organophosphorus compounds.
Uniqueness: 5-(Chlorosulfonyl)-2-methylbenzoyl chloride is unique due to its dual functional groups (chlorosulfonyl and benzoyl chloride), which provide a combination of reactivity and versatility not commonly found in other compounds. This dual functionality allows for a wide range of chemical transformations, making it a valuable reagent in both academic and industrial research.
Properties
IUPAC Name |
5-chlorosulfonyl-2-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3S/c1-5-2-3-6(14(10,12)13)4-7(5)8(9)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIANSSSABWUTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B1459542.png)









![2-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]acetamide](/img/structure/B1459558.png)


